molecular formula C27H22Si B1315348 Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane CAS No. 518342-75-1

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Cat. No. B1315348
M. Wt: 374.5 g/mol
InChI Key: ZKAIKLSJORSSIP-UHFFFAOYSA-N
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Description

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C19H18Si . It is also known by other names such as 1-(2-phenylethynyl)-4-[(trimethylsilyl)ethynyl]benzene .


Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to three methyl groups and an ethynyl group, which is further connected to a phenyl group . The average mass of the molecule is 274.432 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 361.1±34.0 °C at 760 mmHg, and a flash point of 170.1±18.2 °C . It has a molar refractivity of 88.6±0.4 cm3 . The compound has no hydrogen bond acceptors or donors, and it has four freely rotating bonds .

Scientific Research Applications

  • Electrochemical Applications : Trimethylsilane compounds have been studied in electrochemical silylation processes. For instance, the electrochemical reduction of chlorotrimethylsilane with phenylacetylene results in silylated ethynyl derivatives (Jouikov & Salaheev, 1996).

  • Nuclear Magnetic Resonance (NMR) Studies : Trimethyl(phenylethynyl)silane has been investigated using 13C Fourier transform NMR, providing insights into silicon-carbon bonding (Levy, White, & Cargioli, 1972).

  • Organic Synthesis : Various trimethylsilane compounds are used in organic synthesis. For example, trimethyl-phenylethynyl-silane mediates the formation of benzene derivatives in high selectivity and good yields (Zhou Li-shan, 2012).

  • Polymer Formation : Trimethylsilane derivatives like trimethyl(ethynyl)silane have been used in laser-induced formation of polymers in the gas phase, highlighting their potential in chemical vapor deposition processes (Pola et al., 2001).

  • Silicon Protective Group in Synthesis : The trimethylsilane group has been utilized as a protective group for silicon in synthesis, particularly in the formation of organosilica with varied hydrophobicity (Popp et al., 2007).

  • Materials for Electronic Devices : Trimethylsilane derivatives have shown promise in the synthesis of electronic materials, particularly for organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).

  • Catalytic Applications : Nickel-catalyzed silylolefination processes involve trimethylsilane compounds, indicating their relevance in catalysis (Ni & Luh, 2003).

  • Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane has been explored for its utility in CVD processes, especially for the production of dielectric films of hydrogenated silicon carbide (Ermakova et al., 2015).

properties

IUPAC Name

trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIKLSJORSSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477182
Record name Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

CAS RN

518342-75-1
Record name Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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